molecular formula C15H12O B14676036 2-(4-Methylphenyl)-2-phenylethen-1-one CAS No. 33350-98-0

2-(4-Methylphenyl)-2-phenylethen-1-one

Cat. No.: B14676036
CAS No.: 33350-98-0
M. Wt: 208.25 g/mol
InChI Key: WAMHERGXXBNCDK-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-2-phenylethen-1-one, also known as 4-Methylchalcone, is an organic compound belonging to the chalcone family. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a methyl group on the para position of one of the phenyl rings, which influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-2-phenylethen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methylbenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The use of catalysts and advanced purification techniques, such as column chromatography, further improves the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-2-phenylethen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-(4-Methylphenyl)-2-phenylethen-1-one has diverse applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, fragrances, and polymers due to its versatile chemical structure.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-2-phenylethen-1-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes and receptors, influencing cellular processes. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound of the chalcone family, lacking the methyl group on the phenyl ring.

    2-(4-Methoxyphenyl)-2-phenylethen-1-one: Similar structure with a methoxy group instead of a methyl group.

    2-(4-Chlorophenyl)-2-phenylethen-1-one: Contains a chlorine atom on the para position of the phenyl ring.

Uniqueness

2-(4-Methylphenyl)-2-phenylethen-1-one is unique due to the presence of the methyl group, which influences its reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

33350-98-0

Molecular Formula

C15H12O

Molecular Weight

208.25 g/mol

InChI

InChI=1S/C15H12O/c1-12-7-9-14(10-8-12)15(11-16)13-5-3-2-4-6-13/h2-10H,1H3

InChI Key

WAMHERGXXBNCDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=C=O)C2=CC=CC=C2

Origin of Product

United States

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